molecular formula C14H19F2N3O B5381355 N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea

N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea

Cat. No. B5381355
M. Wt: 283.32 g/mol
InChI Key: HOYIDWCQOPHPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea, also known as DFP-10825, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of serine/threonine kinases that play a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. DFP-10825 has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea exerts its pharmacological effects by selectively inhibiting the activity of PKC enzymes. PKC enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters, and play a key role in the regulation of cell signaling pathways. By inhibiting PKC activity, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea can disrupt these signaling pathways and modulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to have a number of biochemical and physiological effects. In cancer research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting cell proliferation. In diabetes research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to improve insulin sensitivity and reduce blood glucose levels by inhibiting PKC activity in insulin-sensitive tissues such as muscle and adipose tissue. In neurological research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of PKC enzymes, which allows for precise modulation of cellular signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has some limitations as well. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. Additionally, it may have off-target effects on other cellular signaling pathways, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic profiles. Another area of interest is the identification of specific PKC isoforms that are involved in disease pathogenesis, which could lead to the development of isoform-specific inhibitors. Additionally, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea and other PKC inhibitors may have potential applications in combination therapy with other drugs, such as chemotherapy agents or immunotherapies.

Synthesis Methods

N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluoroaniline with ethyl isocyanate to form the corresponding urea intermediate, which is then reacted with 1-ethyl-4-piperidone to yield N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea. The synthesis is typically carried out under controlled conditions to ensure high yields and purity of the final product.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been extensively studied for its potential use as a therapeutic agent for various diseases. In cancer research, PKC inhibitors such as N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea have been shown to inhibit tumor growth and metastasis by blocking the activation of PKC signaling pathways. In diabetes research, PKC inhibitors have been shown to improve insulin sensitivity and reduce blood glucose levels. In neurological research, PKC inhibitors have been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O/c1-2-19-7-5-11(6-8-19)17-14(20)18-13-4-3-10(15)9-12(13)16/h3-4,9,11H,2,5-8H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYIDWCQOPHPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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